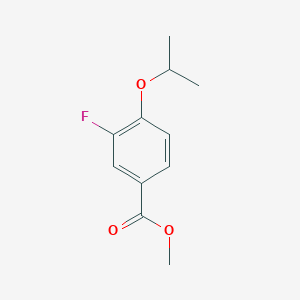

Methyl 3-fluoro-4-isopropoxybenzoate

Descripción

Methyl 3-fluoro-4-isopropoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring, with a methyl ester functional group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by its substituents. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, while the isopropoxy group contributes steric bulk and lipophilicity.

Propiedades

IUPAC Name |

methyl 3-fluoro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQJAHPDJSZNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-4-isopropoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of methyl 3-fluoro-4-isopropoxybenzoate often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Methyl 3-fluoro-4-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of methyl 3-fluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The isopropoxy group provides steric hindrance, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate enzyme activity and affect cellular processes .

Comparación Con Compuestos Similares

Ethyl 3-fluoro-4-isopropoxybenzoate

- Structural Difference : The ethyl ester group replaces the methyl ester in the parent compound.

- Synthetic Utility: Ethyl esters are often more stable under basic conditions, which may influence reaction pathways in multi-step syntheses.

- Source : Ethyl 3-fluoro-4-isopropoxybenzoate is a direct analog but has been discontinued in commercial catalogs .

Methyl 3-methyl-4-isopropoxybenzoate (CAS 864178-56-3)

- Structural Difference : A methyl group replaces the fluorine atom at the 3-position.

- Impact :

- Electronic Effects : The electron-donating methyl group increases electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine. This alters reactivity in electrophilic substitution reactions.

- Steric Effects : The methyl group introduces steric hindrance similar to fluorine but lacks halogen-specific interactions (e.g., hydrogen bonding).

- Synthetic Routes: Reported methods include esterification of 3-methyl-4-isopropoxybenzoic acid with methanol under acidic catalysis .

Methyl 3-iodo-4-isopropoxybenzoate (CAS 131614-15-7)

- Structural Difference : Iodine replaces fluorine at the 3-position.

- Reactivity: The iodine atom can participate in halogen-bonding interactions or serve as a leaving group in nucleophilic aromatic substitution.

- Source : This compound is listed in specialty chemical catalogs but lacks detailed property data .

Methyl 3-methoxy-4-isopropoxybenzoate

- Structural Difference : A methoxy group replaces fluorine at the 3-position.

- Impact :

- Electron Donation : The methoxy group strongly donates electrons via resonance, opposing fluorine’s electron-withdrawing effect.

- Biological Activity : Methoxy groups are common in bioactive compounds (e.g., fragrances, pharmaceuticals), suggesting divergent applications compared to the fluoro analog.

Key Comparative Data (Theoretical and Inferred)

Actividad Biológica

Methyl 3-fluoro-4-isopropoxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13FO3

- Molecular Weight : 212.22 g/mol

- CAS Number : 1346498-59-6

- Physical State : Typically presented as a colorless to pale yellow liquid.

Methyl 3-fluoro-4-isopropoxybenzoate exhibits biological activity through several mechanisms:

-

Inhibition of Enzymatic Pathways :

- Compounds with similar structures have been shown to inhibit various enzymes, including those involved in inflammatory processes and cell signaling pathways.

- For instance, fluorinated compounds often enhance binding affinity to target proteins due to their electronegative nature, which can improve pharmacokinetic properties and bioavailability.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain Gram-positive and Gram-negative bacteria, although specific data on Methyl 3-fluoro-4-isopropoxybenzoate is limited.

- The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially aiding in membrane penetration and subsequent biological activity.

Case Studies

-

Inflammation Models :

- In studies involving lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to Methyl 3-fluoro-4-isopropoxybenzoate demonstrated significant anti-inflammatory effects by modulating the NF-κB pathway and reducing pro-inflammatory cytokine levels. These findings suggest potential therapeutic applications in treating inflammatory diseases.

-

Neuroprotective Effects :

- Research on similar fluorinated compounds has indicated neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of DYRK1A (a kinase implicated in neuroinflammation) was observed, suggesting that Methyl 3-fluoro-4-isopropoxybenzoate could be explored for its neuroprotective potential.

Comparative Analysis

The following table summarizes the biological activities of Methyl 3-fluoro-4-isopropoxybenzoate compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| Methyl 3-fluoro-4-isopropoxybenzoate | Limited data available | Moderate | Potential |

| Fluorinated Polyphenols | Yes | High | Yes |

| Other Fluorinated Benzoates | Yes | Low | No |

Research Findings

Recent studies have highlighted the importance of modifying chemical structures to enhance biological activity. For example:

- Fluorination : The introduction of fluorine atoms generally improves the binding affinity of compounds to their targets, enhancing their efficacy.

- Isopropoxy Group : The isopropoxy moiety may contribute to increased lipophilicity and improved membrane permeability, which are critical for effective drug delivery.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.